methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
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Overview
Description
Methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of new therapeutic agents . This particular compound features a pyrazinoquinoline core, which is a fused heterocyclic system, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aniline derivatives with acetophenone under acidic conditions, followed by cyclization and esterification . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 6-Methylquinoline
- Quinoline-6-carboxylate
- 4-Methylquinoline These compounds share the quinoline core but differ in their substituents, which can significantly impact their biological activity and chemical reactivity . Methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is unique due to its fused pyrazinoquinoline structure, which provides distinct pharmacological properties .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-12-6-8-13(9-7-12)16-17-14(4-3-5-15(17)24)23-11-10-22-20(25)19(23)18(16)21(26)27-2/h6-9,16H,3-5,10-11H2,1-2H3,(H,22,25) |
InChI Key |
VUUQHZRGSFEDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N4CCNC(=O)C4=C2C(=O)OC |
Origin of Product |
United States |
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